1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may utilize continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under mild conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combined pyrazole and triazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-6(2-10-12)4-13-5-9-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
InChI Key |
BJNNGHYRSGFNHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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